![molecular formula C13H23BrO B13317905 [(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
[(2-Bromocyclohexyl)oxy]cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Bromocyclohexyl)oxy]cycloheptane is an organic compound with the molecular formula C₁₃H₂₃BrO and a molecular weight of 275.23 g/mol . This compound is characterized by a bromine atom attached to a cyclohexyl group, which is further connected to a cycloheptane ring through an oxygen atom. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromocyclohexyl)oxy]cycloheptane typically involves the reaction of cycloheptanol with 2-bromocyclohexanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ether linkage, followed by the substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions. The process involves the use of high-purity reactants and catalysts to ensure the efficient conversion of starting materials to the desired product. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the final compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Bromocyclohexyl)oxy]cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclohexyl ethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alkyl halides. These reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted cycloheptane derivatives.
Oxidation Reactions: Formation of cycloheptanone or cycloheptanoic acid.
Reduction Reactions: Formation of cycloheptyl ethers.
Aplicaciones Científicas De Investigación
[(2-Bromocyclohexyl)oxy]cycloheptane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2-Bromocyclohexyl)oxy]cycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ether linkage play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
[(2-Bromocyclohexyl)oxy]cycloheptane can be compared with other similar compounds, such as:
[(2-Chlorocyclohexyl)oxy]cycloheptane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
[(2-Iodocyclohexyl)oxy]cycloheptane: Contains an iodine atom, which affects its chemical behavior and applications.
[(2-Fluorocyclohexyl)oxy]cycloheptane: Fluorine substitution results in unique properties and reactivity compared to the bromine analog.
This compound stands out due to its specific reactivity and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H23BrO |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
(2-bromocyclohexyl)oxycycloheptane |
InChI |
InChI=1S/C13H23BrO/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11/h11-13H,1-10H2 |
Clave InChI |
CHZJNVXRUZWYCW-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)OC2CCCCC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



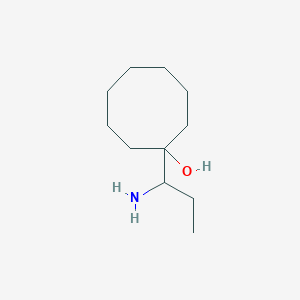
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
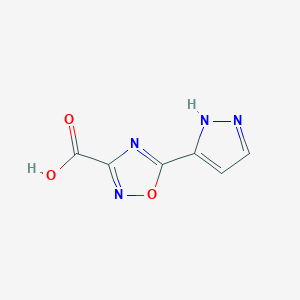
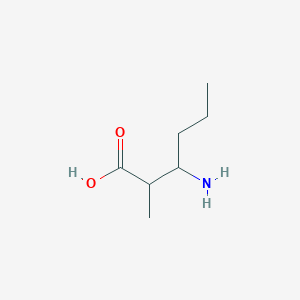
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
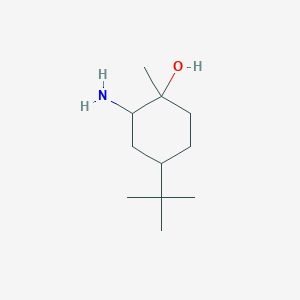
![3-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B13317883.png)
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
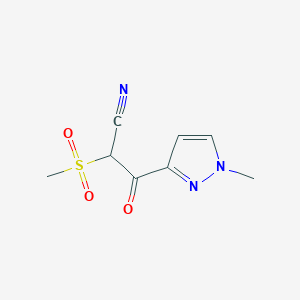
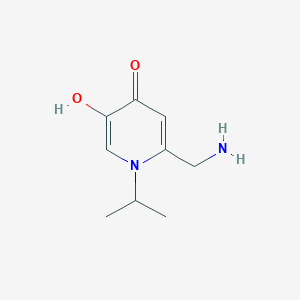
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)
![4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317921.png)
